Cas no 1560-06-1 (Benzene, 2-buten-1-yl-)

Benzene, 2-buten-1-yl- structure
Benzene, 2-buten-1-yl- structure
Productnaam:Benzene, 2-buten-1-yl-
CAS-nummer:1560-06-1
MF:C10H12
MW:132.202282905579
CID:161701
PubChem ID:5356732

Benzene, 2-buten-1-yl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene, 2-buten-1-yl-
    • [(E)-but-2-enyl]benzene
    • 1-Phenyl-2-butene
    • (E)-1-Phenyl-2-butene
    • (E,Z)-1-phenylbutene
    • (E,Z)-2-butenylbenzene
    • 1-Phenylbut-2-ene
    • 1-Phenylbutene-2
    • 2-Butene,1-phenyl
    • 4-Phenyl-2-butene
    • 4-phenylbut-2-ene
    • Benzene,2-butenyl
    • Benzene,2-butenyl-,trans
    • EINECS 216-328-4
    • NSC-65602
    • 1560-06-1
    • 2-Butenylbenzene #
    • NSC 65602
    • UNII-7UF46BAB8U
    • (E)-But-2-en-1-ylbenzene
    • but-2-en-1-ylbenzene
    • Benzene, 2-butenyl-, trans
    • BRN 2037620
    • 935-00-2
    • VUKHQPGJNTXTPY-NSCUHMNNSA-N
    • [(E)-but-2-enyl]-benzene
    • WLN: 2U2R
    • 2-butenylbenzene
    • NSC65602
    • Q27268867
    • (E)-but-2-enylbenzene
    • 7UF46BAB8U
    • Benzene, 2-butenyl-
    • 2-Butene, 1-phenyl-
    • 3-05-00-01207 (Beilstein Handbook Reference)
    • NCIOpen2_000267
    • NS00047662
    • FT-0770970
    • ss-Butenylbenzol
    • m-methylallylbenzene
    • DTXSID50862433
    • Inchi: InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+
    • InChI-sleutel: MPMBRWOOISTHJV-XVNBXDOJSA-N
    • LACHT: C(/C1C=CC=CC=1)=C\CC

Berekende eigenschappen

  • Exacte massa: 132.09400
  • Monoisotopische massa: 132.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 96.6
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: nothing
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 0A^2

Experimentele eigenschappen

  • Dichtheid: 0.8831
  • Smeltpunt: -41.43°C (estimate)
  • Kookpunt: 176.05°C
  • Vlampunt: 56.2°C
  • Brekindex: 1.5101
  • PSA: 0.00000
  • LogboekP: 2.80520

Benzene, 2-buten-1-yl- Beveiligingsinformatie

Benzene, 2-buten-1-yl- Douanegegevens

  • HS-CODE:2902909090
  • Douanegegevens:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Benzene, 2-buten-1-yl- Productiemethode

Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd